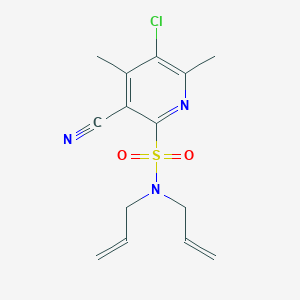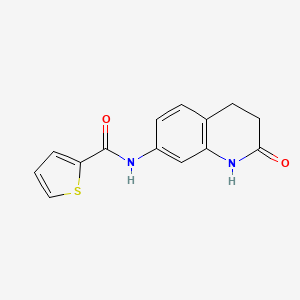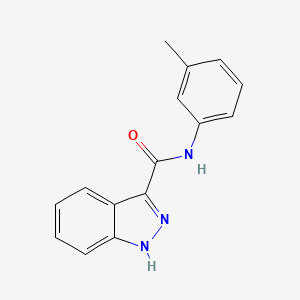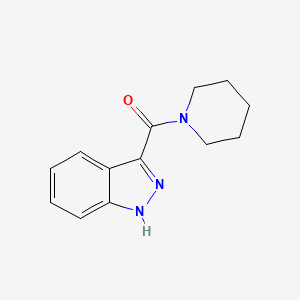![molecular formula C21H23N3S B3746861 1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA](/img/structure/B3746861.png)
1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA
Overview
Description
1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a tetrahydrocarbazole moiety, and a thiourea functional group, making it a unique and potentially valuable molecule for various applications.
Mechanism of Action
Target of Action
The primary targets of the compound “1-Benzyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea” are currently unknown. This compound is a derivative of tetrahydrocarbazole, which has been associated with a broad spectrum of biological activity
Mode of Action
It is known that the compound’s structure, particularly the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system, plays a crucial role in its biological activity .
Biochemical Pathways
The compound may affect various biochemical pathways due to its structural similarity to tetrahydrocarbazole derivatives, which have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . The exact pathways affected by this compound and their downstream effects are subjects of ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to tetrahydrocarbazole derivatives, it may exhibit a range of biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the nature of the selected oxidant can lead to the formation of divergent products Additionally, factors such as temperature, pH, and the presence of other compounds can also affect the compound’s action
Preparation Methods
The synthesis of 1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA typically involves multiple steps:
Synthesis of Tetrahydrocarbazole: The starting material, 2,3,4,9-tetrahydro-1H-carbazole, can be synthesized via the Fischer indole synthesis method.
Benzylation: The tetrahydrocarbazole is then benzylated using benzyl chloride in the presence of a base such as potassium hydroxide.
Thiourea Formation: The benzylated tetrahydrocarbazole is reacted with thiourea under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of different solvents, catalysts, and reaction conditions.
Chemical Reactions Analysis
1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA can undergo various chemical reactions:
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial, antifungal, and anticancer activities.
Biological Studies: It can be used in studies to understand the biological mechanisms of thiourea derivatives and their interactions with biological targets.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar compounds to 1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA include other thiourea derivatives and tetrahydrocarbazole-based compounds:
- 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 2,3,4,9-tetrahydro-1H-carbazol-1-one
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of the benzyl, tetrahydrocarbazole, and thiourea groups in this compound sets it apart from these similar compounds.
Properties
IUPAC Name |
1-benzyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3S/c25-21(22-13-15-6-2-1-3-7-15)23-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)24-20/h1-3,6-7,10-12,24H,4-5,8-9,13-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITXJXUKNVMLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[(5-bromo-2-furyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3746798.png)
![ETHYL 3-(2-METHOXYBENZAMIDO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE](/img/structure/B3746807.png)
![3-amino-5-chloro-N-(2-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746810.png)

![N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B3746820.png)
![1,3-dimethyl-2,6-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B3746822.png)
![2,4-DICHLORO-N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-5-(DIMETHYLSULFAMOYL)BENZAMIDE](/img/structure/B3746825.png)
![2,4-DICHLORO-N-[1-(4-CHLOROPHENYL)-2-METHYL-2-PROPANYL]-5-(DIMETHYLSULFAMOYL)BENZAMIDE](/img/structure/B3746826.png)




![2-[(2-PYRIDYLSULFANYL)METHYL]BENZOIC ACID](/img/structure/B3746858.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B3746875.png)
